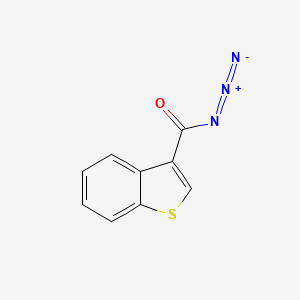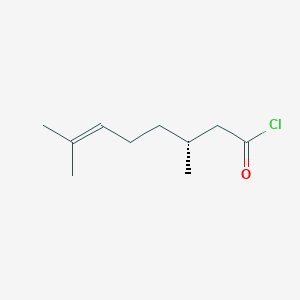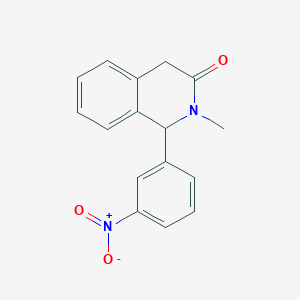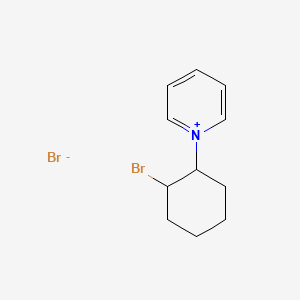
N-(2,3-Dihydroxypropyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dihydroxypropyl)formamide: is an organic compound with the molecular formula C4H9NO3 It is a derivative of formamide, where the formamide group is substituted with a 2,3-dihydroxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Formylation: One common method for synthesizing N-(2,3-Dihydroxypropyl)formamide involves the direct formylation of 2,3-dihydroxypropylamine with formic acid.
Catalytic Methods: Another approach involves the use of catalysts such as sulfonated rice husk ash (RHA-SO3H) to promote the reaction between 2,3-dihydroxypropylamine and formic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2,3-Dihydroxypropyl)formamide can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl compounds.
Reduction: The compound can also be reduced to form various amine derivatives.
Substitution: Substitution reactions involving the hydroxyl groups can lead to the formation of ethers and esters.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Amine derivatives.
Substitution Products: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2,3-Dihydroxypropyl)formamide is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. Its hydroxyl groups make it a versatile intermediate in the synthesis of complex natural products.
Medicine: this compound has shown potential as an anticancer agent. Ruthenium complexes with this compound have been studied for their ability to stabilize G-quadruplex DNA, inhibit telomerase activity, and induce tumor cell apoptosis .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a valuable intermediate in the manufacture of high-performance materials.
Wirkmechanismus
The mechanism by which N-(2,3-Dihydroxypropyl)formamide exerts its effects involves its interaction with molecular targets such as DNA and enzymes. For example, in its anticancer applications, the compound forms complexes with ruthenium, which then stabilize G-quadruplex DNA structures. This stabilization inhibits telomerase activity, leading to cell senescence and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Formamide: The parent compound, formamide, is a simpler molecule with a single formyl group.
Dimethylformamide (DMF): A derivative of formamide, DMF is widely used as a solvent in organic synthesis due to its high polarity and ability to dissolve a wide range of compounds.
Uniqueness: N-(2,3-Dihydroxypropyl)formamide is unique due to the presence of the 2,3-dihydroxypropyl group, which imparts additional reactivity and versatility. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Eigenschaften
CAS-Nummer |
75744-55-7 |
|---|---|
Molekularformel |
C4H9NO3 |
Molekulargewicht |
119.12 g/mol |
IUPAC-Name |
N-(2,3-dihydroxypropyl)formamide |
InChI |
InChI=1S/C4H9NO3/c6-2-4(8)1-5-3-7/h3-4,6,8H,1-2H2,(H,5,7) |
InChI-Schlüssel |
BLWTXDTUYUHPEN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


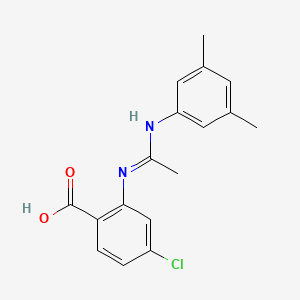
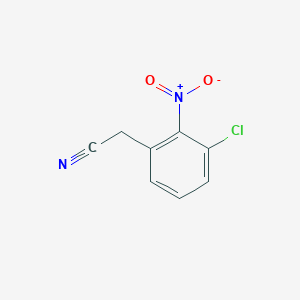

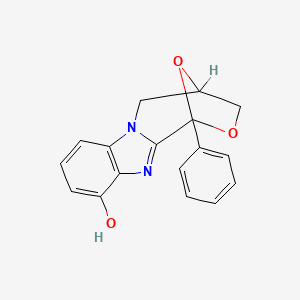
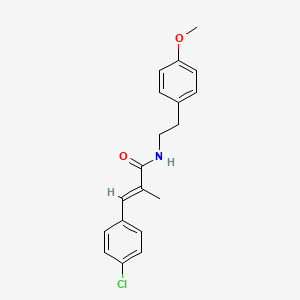


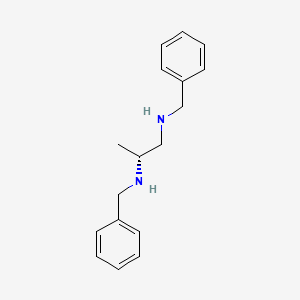
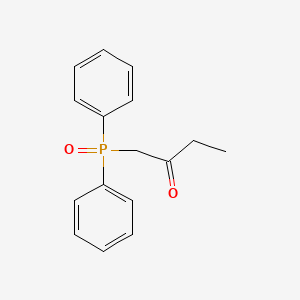
![N-[8-[(2,4-dinitrophenyl)hydrazinylidene]octylideneamino]-2,4-dinitroaniline](/img/structure/B14447258.png)
